

molecular formula and weight of 4-Fluoro-cyclohexanecarbonitrile

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Compound of Interest

Compound Name: 4-Fluoro-cyclohexanecarbonitrile

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4-Fluoro-cyclohexanecarbonitrile: Technical Monograph

Molecular Formula: C

H

FN Molecular Weight: 127.16 g/mol CAS Registry Number: 864725-22-4 (Generic/Mix), 176316-84-8 (cis), 176316-85-9 (trans) [Note: CAS numbers for this specific intermediate vary by vendor and stereochemistry; primary identification should be via structure].

Executive Summary

4-Fluoro-cyclohexanecarbonitrile is a critical alicyclic building block in medicinal chemistry, serving as a bioisostere for 4-hydroxy- or 4-methoxy-cyclohexyl moieties. The introduction of the fluorine atom at the 4-position modulates lipophilicity (LogP), metabolic stability, and conformation without significantly altering the steric bulk compared to a hydroxyl group. This guide details the synthesis, stereochemical characterization, and application of this scaffold in drug discovery.

Chemical Identity & Stereochemistry

The molecule exists as two geometric isomers: cis and trans.^[1] Understanding the conformational landscape is vital for interpreting NMR data and predicting biological activity.

Conformational Analysis

- **Trans-Isomer (Thermodynamic):** The nitrile (-CN) and fluorine (-F) groups are on opposite faces of the ring. In the chair conformation, the diequatorial orientation (both groups equatorial) is energetically favored due to the minimization of 1,3-diaxial interactions.
- **Cis-Isomer (Kinetic):** The groups are on the same face. This isomer exists as an equilibrium between two chair conformers: (F-axial, CN-equatorial)

(F-equatorial, CN-axial). Since the A-value of the cyano group (0.17 kcal/mol) is similar to that of fluorine (0.15 kcal/mol), this system is conformationally mobile, though the CN-equatorial form is slightly preferred due to the linear nature of the nitrile minimizing steric clash.

Property	Trans-Isomer	Cis-Isomer
Configuration	(1R,4R) / (1S,4S)	(1R,4S) / (1S,4R)
Preferred Conformation	Diequatorial (e,e)	Axial/Equatorial (a,e)
Thermodynamic Stability	Higher (Major product in equilibration)	Lower
Polarity	Lower dipole moment	Higher dipole moment

Synthesis Protocols

The synthesis of **4-fluoro-cyclohexanecarbonitrile** is typically achieved via two primary routes: Nucleophilic Fluorination of a precursor or Reductive Cyanation of a ketone.

Route A: Reductive Cyanation (TosMIC Protocol)

This is the preferred route for scale-up as it avoids the use of highly toxic fluorinating agents on complex intermediates.

Mechanism: 4-Fluorocyclohexanone reacts with Tosylmethyl isocyanide (TosMIC) followed by base-induced fragmentation to yield the nitrile.

Step-by-Step Protocol:

- Preparation of 4-Fluorocyclohexanone:
 - Reagents: 1,4-Cyclohexanedione monoethylene ketal, DAST (Diethylaminosulfur trifluoride).
 - Procedure: Treat the ketal with DAST in CH₂Cl₂ at -78°C to room temperature. Quench with NaHCO₃. Deprotect the ketal using aqueous HCl/Acetone to yield 4-fluorocyclohexanone.
- Conversion to Nitrile:
 - Reagents: 4-Fluorocyclohexanone (1.0 eq), TosMIC (1.2 eq), KOtBu (2.5 eq), DME/EtOH (dimethoxyethane/ethanol).
 - Procedure:
 1. Dissolve TosMIC and 4-fluorocyclohexanone in dry DME at 0°C.
 2. Add KOtBu solution in DME/EtOH dropwise (maintain <5°C).
 3. Stir at room temperature for 4–16 hours.
 4. Workup: Dilute with brine, extract with EtOAc. Dry over MgSO₄.
 5. Purification: Flash chromatography (Hexane/EtOAc).
 - Outcome: Typically yields a mixture of cis and trans isomers (approx 1:1 to 1:2 ratio favoring trans).

Route B: Nucleophilic Displacement (Inversion)

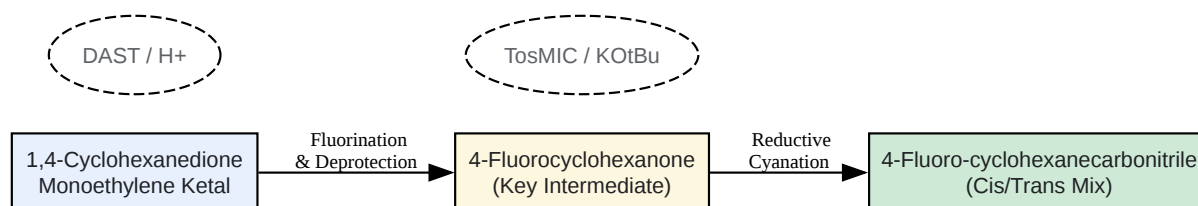
Best for accessing the cis isomer specifically from the trans-alcohol (or vice versa).

- Substrate: trans-4-hydroxy-cyclohexanecarbonitrile.
- Reagent: DAST or Deoxo-Fluor.
- Mechanism: S_N2

2 reaction with inversion of configuration.

- Note: Requires careful handling of DAST (shock sensitive, generates HF).

Visual Pathway (DOT Diagram)



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Caption: Synthesis of **4-Fluoro-cyclohexanecarbonitrile** via the TosMIC reductive cyanation pathway.

Analytical Characterization

Distinguishing the cis and trans isomers is critical for quality control.^{[1][2]} NMR spectroscopy is the definitive tool.

H NMR Interpretation

The coupling constants (

) of the proton alpha to the nitrile group (H-1) are diagnostic.

Feature	Trans-Isomer (Diequatorial)	Cis-Isomer (Axial/Equatorial)
H-1 Signal Shape	Triplet of Triplets (tt)	Broad Multiplet / Quintet
Coupling ()	Large axial-axial coupling (~11-12 Hz)	Averaged coupling (~3-6 Hz)
H-1 Chemical Shift	Upfield (Shielded, axial)	Downfield (Deshielded, equatorial)
F NMR Shift	typically -170 to -180 ppm	typically -165 to -175 ppm

- **Causality:** In the trans-isomer, H-1 is axial.[2] It experiences two large diaxial couplings with the axial protons at C2 and C6. In the cis-isomer, H-1 is equatorial (or averaging), resulting in significantly smaller vicinal couplings.

Mass Spectrometry (GC-MS)

- **Molecular Ion:** m/z 127 [M]⁺.
- **Fragmentation:** Loss of HCN (M-27) and HF (M-20) are common.
- **Retention Time:** On non-polar columns (e.g., DB-5), the trans isomer (lower dipole) often elutes before the cis isomer (higher dipole), though this can vary based on specific column interactions.

Applications in Drug Discovery

The 4-fluorocyclohexyl motif is a classic bioisostere used to optimize Lead compounds.

- **Metabolic Blocking:** Substitution of hydrogen with fluorine at the 4-position blocks Cytochrome P450-mediated oxidation (hydroxylation), extending the half-life () of the drug.
- **pKa Modulation:** The electron-withdrawing effect of fluorine (through bonds) can lower the pKa of basic centers (e.g., amines) attached to the nitrile (after reduction) or the acid (after

hydrolysis), reducing lysosomal trapping / hERG liability.

- Conformational Locking: The preference of fluorine for the equatorial position (though weak) can bias the ring conformation, potentially locking the pharmacophore in a bioactive state.

Case Study Context: This scaffold appears in the optimization of Cathepsin K inhibitors (e.g., Odanacatib analogs) and DPP-4 inhibitors, where the cyclohexyl ring fills a hydrophobic pocket (S2 or S3 subsite), and the fluorine interacts with backbone carbonyls or modulates local polarity.

References

- Synthesis via TosMIC: *Organic Syntheses*, Coll. Vol. 6, p. 232 (1988); Vol. 57, p. 107 (1977). (General protocol for ketone to nitrile conversion). [Link](#)
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- Stereochemical Assignment: *Journal of Medicinal Chemistry*, "Design and Synthesis of Cathepsin K Inhibitors", 2008. (Contextual application of fluorinated cycloalkyl rings). [Link](#)

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